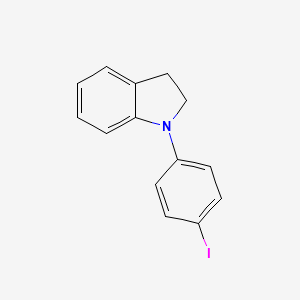
1-(4-Iodophenyl)-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodophenyl)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds This compound features an indole core with an iodine atom attached to the phenyl ring at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the reaction of 4-iodoaniline with indole under specific conditions. The reaction typically requires a catalyst, such as palladium, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Iodophenyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki coupling or Sonogashira coupling.
Oxidation and Reduction: The indole core can undergo oxidation to form indole-2,3-dione derivatives or reduction to form dihydroindole derivatives.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki and Sonogashira couplings.
Bases: Potassium carbonate or sodium hydroxide are commonly used bases.
Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are frequently used solvents.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products
Substituted Indoles: Products from substitution reactions.
Indole-2,3-dione Derivatives: Products from oxidation reactions.
Dihydroindole Derivatives: Products from reduction reactions.
Applications De Recherche Scientifique
1-(4-Iodophenyl)-2,3-dihydro-1H-indole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Iodophenyl)-2,3-dihydro-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of certain kinases, interfering with signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Iodophenyl)pyrrole: Similar structure but with a pyrrole core instead of an indole core.
4-Iodoacetophenone: Contains an iodine atom on the phenyl ring but lacks the indole structure.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate: Contains an iodine atom on the phenyl ring and a thiocarbamate group.
Uniqueness
1-(4-Iodophenyl)-2,3-dihydro-1H-indole is unique due to its indole core, which imparts specific chemical properties and reactivity. The presence of the iodine atom allows for further functionalization through various coupling reactions, making it a versatile intermediate in organic synthesis. Its potential biological activities also make it a valuable compound for medicinal chemistry research .
Propriétés
Numéro CAS |
923031-63-4 |
|---|---|
Formule moléculaire |
C14H12IN |
Poids moléculaire |
321.16 g/mol |
Nom IUPAC |
1-(4-iodophenyl)-2,3-dihydroindole |
InChI |
InChI=1S/C14H12IN/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2 |
Clé InChI |
WIYOCGAKTXJFHL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl{[(1R)-cyclohex-2-en-1-yl]methoxy}dimethylsilane](/img/structure/B14182620.png)

![Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]-](/img/structure/B14182636.png)
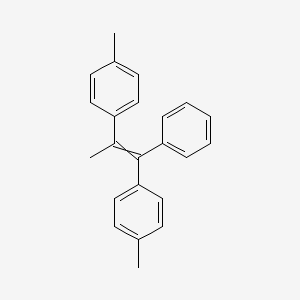
![3-[(1-Methylsiletan-1-YL)oxy]propanal](/img/structure/B14182643.png)
![1,1-Cyclopropanedicarboxamide, N-[4-[[2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]-3-fluorophenyl]-N'-phenyl-](/img/structure/B14182645.png)

![1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one](/img/structure/B14182658.png)
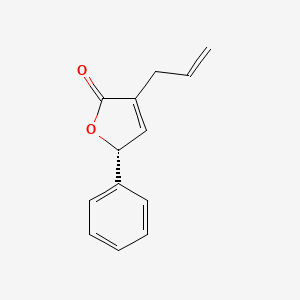
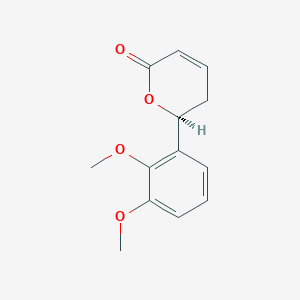
![Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]-](/img/structure/B14182671.png)
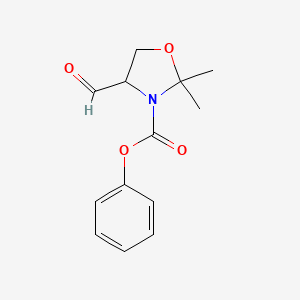
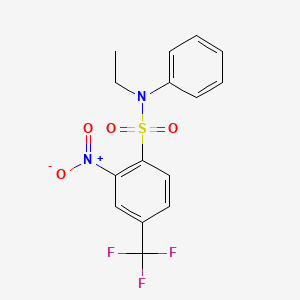
![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)
